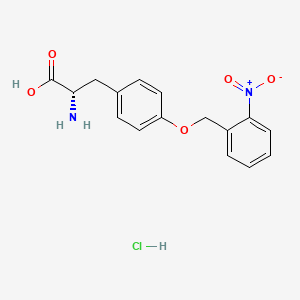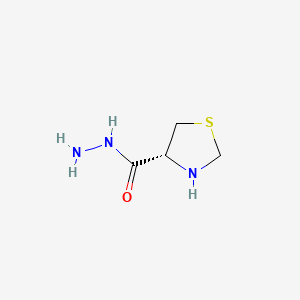
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is a deuterated derivative of a proline ester. Proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure. The deuterated form, where hydrogen atoms are replaced with deuterium, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of deuterated methanol in industrial settings ensures the incorporation of deuterium atoms, which is essential for the compound’s stability and research applications. The process is optimized for yield and purity, often involving continuous monitoring and quality control measures.
化学反応の分析
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Helps in tracing metabolic processes and studying enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and other compounds for research and development purposes.
作用機序
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide stability and allow for precise tracking using techniques like mass spectrometry. The compound interacts with enzymes and other molecular targets, providing insights into reaction mechanisms and metabolic processes.
類似化合物との比較
Similar Compounds
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester: The non-deuterated form of the compound.
(4R)-1-Methyl-4-propyl-L-proline Ethyl Ester: An ester with an ethyl group instead of a methyl group.
(4R)-1-Methyl-4-propyl-D-proline Methyl Ester: The D-enantiomer of the compound.
Uniqueness
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies of metabolic pathways and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts.
特性
CAS番号 |
1246815-09-7 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
188.285 |
IUPAC名 |
methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3 |
InChIキー |
BWWDKXMHDNDMEB-UYYNBGJSSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
同義語 |
4-Propyl-hygric Acid-d3 Methyl Ester; (4R)-4-Propyl-hygric Acid-d3 Methyl Ester; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3 Methyl Ester; trans-4-Propyl-1methyl-L-proline-d3 Methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











